molecular formula C24H33N3 B247602 1-Phenyl-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine

1-Phenyl-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine

Cat. No. B247602
M. Wt: 363.5 g/mol
InChI Key: HOGUBVACCVUSMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology.

Mechanism of Action

The mechanism of action of 1-Phenyl-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine is not fully understood. However, it has been suggested that it acts as a modulator of various neurotransmitter systems such as dopamine, serotonin, and norepinephrine. It has also been shown to interact with various receptors such as sigma-1, 5-HT1A, and D2 receptors.
Biochemical and Physiological Effects:
1-Phenyl-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been shown to have anxiolytic and antidepressant effects. Moreover, it has been reported to have neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Phenyl-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine in lab experiments are its potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology. It is also relatively easy to synthesize and purify. However, the limitations of using this compound in lab experiments are its potential toxicity and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the study of 1-Phenyl-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine. One direction is to investigate its potential as a drug candidate for the treatment of various diseases such as depression, anxiety, and schizophrenia. Another direction is to study its interactions with various receptors and enzymes in order to understand its mechanism of action. Moreover, it is important to investigate its potential toxicity and side effects in order to ensure its safety for human use.

Synthesis Methods

The synthesis of 1-Phenyl-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine involves the reaction of 1-(3-phenylpropyl)piperidin-4-ol with phenyl isothiocyanate in the presence of triethylamine. The reaction is carried out in anhydrous dichloromethane and is followed by purification using column chromatography. This method yields the desired compound in good yields and high purity.

Scientific Research Applications

1-Phenyl-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as depression, anxiety, and schizophrenia. In neuroscience, it has been studied for its effects on the central nervous system and its potential as a neuroprotective agent. In pharmacology, it has been evaluated for its interactions with various receptors and enzymes.

properties

Molecular Formula

C24H33N3

Molecular Weight

363.5 g/mol

IUPAC Name

1-phenyl-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine

InChI

InChI=1S/C24H33N3/c1-3-8-22(9-4-1)10-7-15-25-16-13-24(14-17-25)27-20-18-26(19-21-27)23-11-5-2-6-12-23/h1-6,8-9,11-12,24H,7,10,13-21H2

InChI Key

HOGUBVACCVUSMW-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CCCC4=CC=CC=C4

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CCCC4=CC=CC=C4

Origin of Product

United States

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